molecular formula C16H24N2O B11119293 1-(1-heptyl-1H-benzimidazol-2-yl)ethanol

1-(1-heptyl-1H-benzimidazol-2-yl)ethanol

Cat. No.: B11119293
M. Wt: 260.37 g/mol
InChI Key: UZNPLHOAJAAIII-UHFFFAOYSA-N
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Description

1-(1-HEPTYL-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-OL is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This specific compound is characterized by the presence of a heptyl group attached to the nitrogen atom of the benzodiazole ring and an ethan-1-ol group attached to the carbon atom at position 2 of the benzodiazole ring

Preparation Methods

The synthesis of 1-(1-HEPTYL-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 1-heptyl-1H-benzodiazole with ethyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as dimethylformamide, for several hours.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

1-(1-HEPTYL-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-OL undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethan-1-ol group, resulting in the formation of the corresponding carboxylic acid derivative.

  • Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction process converts the ethan-1-ol group to an ethyl group.

  • Substitution: : The benzodiazole ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides. These reactions typically occur at the nitrogen atom of the benzodiazole ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-HEPTYL-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-OL has several scientific research applications, including:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules

  • Biology: : In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

  • Medicine: : The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

  • Industry: : In industrial applications, the compound may be used as an intermediate in the production of specialty chemicals or as a component in formulations for various products.

Mechanism of Action

The mechanism of action of 1-(1-HEPTYL-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, resulting in antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-(1-HEPTYL-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-OL can be compared with other similar compounds, such as:

  • 1-(1-HEPTYL-1H-1,3-BENZODIAZOL-2-YL)METHANOL: : This compound differs by having a methanol group instead of an ethan-1-ol group. The presence of the methanol group may affect its chemical reactivity and biological activity.

  • 1-(1-HEPTYL-1H-1,3-BENZODIAZOL-2-YL)PROPANE-1-OL: : This compound has a propane-1-ol group instead of an ethan-1-ol group. The longer carbon chain may influence its solubility and interaction with biological targets.

  • 1-(1-HEPTYL-1H-1,3-BENZODIAZOL-2-YL)BUTANE-1-OL: : This compound features a butane-1-ol group, which may further alter its physical and chemical properties compared to the ethan-1-ol derivative.

The uniqueness of 1-(1-HEPTYL-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-OL lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

1-(1-heptylbenzimidazol-2-yl)ethanol

InChI

InChI=1S/C16H24N2O/c1-3-4-5-6-9-12-18-15-11-8-7-10-14(15)17-16(18)13(2)19/h7-8,10-11,13,19H,3-6,9,12H2,1-2H3

InChI Key

UZNPLHOAJAAIII-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2N=C1C(C)O

Origin of Product

United States

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